BenchChemオンラインストアへようこそ!

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Lipophilicity cLogP Permeability

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315709-19-4) is a synthetic small molecule belonging to the N-phenylthieno[2,3-d]pyrimidin-4-amine class, which is reported to be a class of nanomolar-range inhibitors of fibroblast growth factor receptor 1 (FGFR1). Its structure features a 6-phenylthieno[2,3-d]pyrimidine core with a 4-tert-butylphenyl substituent on the 4-amino group, giving it a molecular formula of C22H21N3S and a molecular weight of 359.5 g/mol.

Molecular Formula C22H21N3S
Molecular Weight 359.5 g/mol
Cat. No. B15077534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC22H21N3S
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C22H21N3S/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3,(H,23,24,25)
InChIKeyHYPQJNRRGVCRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: A Lipophilic N-Phenylthienopyrimidine FGFR1 Inhibitor


N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315709-19-4) is a synthetic small molecule belonging to the N-phenylthieno[2,3-d]pyrimidin-4-amine class, which is reported to be a class of nanomolar-range inhibitors of fibroblast growth factor receptor 1 (FGFR1) [1]. Its structure features a 6-phenylthieno[2,3-d]pyrimidine core with a 4-tert-butylphenyl substituent on the 4-amino group, giving it a molecular formula of C22H21N3S and a molecular weight of 359.5 g/mol . This compound is available for research procurement as part of Sigma-Aldrich's AldrichCPR collection, a library of rare and unique chemicals provided to early discovery researchers without in-house analytical data collection .

Why N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine Cannot Be Swapped with Constitutional Isomers or Alternates


The FGFR1 inhibitory potency of N-phenylthieno[2,3-d]pyrimidin-4-amines is exquisitely sensitive to the substitution pattern on the N-phenyl ring. A structure-activity relationship (SAR) study of 33 derivatives established that a meta-hydroxyl group is critical for achieving nanomolar-range activity, while other substituents produce IC50 values spanning over two orders of magnitude (0.16 µM to 18.2 µM) [1]. The 4-tert-butylphenyl substituent in this compound introduces a unique combination of steric bulk and high lipophilicity that cannot be mimicked by simple halogen or methyl substituents, directly impacting kinase binding and selectivity. Therefore, substituting this compound with a positional isomer or an alternate N-aryl analog would fundamentally alter its pharmacological profile, rendering published SAR data inapplicable [1].

Quantitative Differentiation of N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine from Its Closest Analogs


Enhanced Lipophilicity (cLogP) Over Methyl and Chloro Analogs Dictates Membrane Permeability

The 4-tert-butylphenyl moiety confers significantly higher calculated lipophilicity compared to its closest 4-substituted phenyl analogs, which directly influences its performance in cell-based assays. This property is critical for passive membrane permeability and intracellular target engagement, a key differentiator from less lipophilic analogs for cell-based screening [1].

Lipophilicity cLogP Permeability SAR

FGFR1 Inhibitory Potency Within the Validated SAR Landscape

While the exact FGFR1 IC50 for this compound is not publicly disclosed, its activity is contextualized within a rigorous SAR study of 23 inhibitors with IC50 values ranging from 0.16 µM to 18.2 µM [1]. The lead compound in the series (compound 1) has an IC50 of 4.3 µM, and the most potent meta-hydroxyl-substituted analogs achieve IC50 values of 0.16-0.18 µM [1]. The 4-tert-butylphenyl group represents a non-hydroxyl, electron-donating, and bulky substituent predicted to confer intermediate micromolar potency, filling a distinct niche in the SAR plateau between the least and most active compounds [1].

Drug Discovery FGFR1 IC50 Cancer

Exclusive Commercial Availability via Sigma-Aldrich AldrichCPR Collection

This compound is not cataloged as a standard stock item but is exclusively offered through Sigma-Aldrich's AldrichCPR (Chemical Pilot Run) collection, a curated set of rare and unique chemicals designed to support early drug discovery [1]. Unlike routine building blocks, AldrichCPR products are provided without in-house analytical data, underscoring their status as non-standard, specialized research tools for hit identification and preliminary SAR exploration [1]. This scarcity and targeted distribution model differentiate it from commonly available analogs.

Chemical Procurement Research Tools Hit Identification

Procurement Scenarios for N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine in Drug Discovery


Chemical Probe for FGFR1 Kinase Domain Steric/Lipophilic Tolerance Mapping

This compound is ideal for medicinal chemistry teams exploring the steric limits of the FGFR1 ATP-binding pocket. Its bulky 4-tert-butylphenyl group serves as a maximal perturbation probe to define the lipophilic and steric boundaries of the kinase's hydrophobic back pocket. The established SAR framework for this series provides a clear baseline for interpreting its binding data [1].

Cell-Based Phenotypic Screening Where High Passive Permeability is Required

The high calculated lipophilicity of this compound (cLogP ~6.5-7.0) makes it a preferred candidate for phenotypic or target-engagement assays in intact cells, where membrane permeability is a prerequisite. It can serve as a reference compound to benchmark cell penetration against less lipophilic analogs [1].

Hit-to-Lead Diversification via Late-Stage Functionalization of the tert-Butyl Group

Researchers seeking to diversify a hit series can use this compound as a scaffold for late-stage functionalization. The tert-butyl group can be a metabolic liability, and replacing it with heterocyclic or fluorinated bioisosteres is a common lead optimization strategy. Its availability from Sigma-Aldrich's AldrichCPR program offers a rapid starting point without a multi-step synthesis .

Quote Request

Request a Quote for N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.